Efaroxane
Description
Historical Context of Efaroxane's Development as a Research Compound
This compound, also known by its developmental code RX 821037A, was developed by scientists at Reckitt & Colman Pharmaceuticals. nih.gov Its creation emerged from research programs focused on developing potent and selective antagonists for the α2-adrenoceptor. The goal was to create a tool that could help researchers understand the physiological and pathological roles of this receptor system with greater precision than existing compounds.
The development of this compound was part of a broader scientific effort to design ligands that could differentiate between various adrenergic and newly identified imidazoline (B1206853) receptor sites. researchgate.netkup.at Its synthesis provided the scientific community with a highly selective antagonist, allowing for more detailed investigation into the complex pharmacology of the adrenergic system.
Overview of this compound's Pharmacological Classifications and Research Significance
This compound is primarily classified as a potent and highly selective α2-adrenoceptor antagonist. nih.gov It also exhibits antagonist activity at I1 imidazoline receptors, often being referred to as an I1/α2 receptor antagonist in research literature. nih.gov
Its research significance stems from this selectivity. Preclinical studies have demonstrated that this compound is significantly more selective for α2-adrenoceptors over α1-adrenoceptors, a property that makes it a valuable tool for isolating the effects of α2-adrenoceptor blockade. nih.gov
Selectivity Profile of this compound This table details the antagonist affinity (pA2) of this compound at different adrenoceptor subtypes and its selectivity ratio compared to another common antagonist, Idazoxan (B1206943).
| Compound | α2-Adrenoceptor (rat vas deferens) pA2 | α1-Adrenoceptor (rat anococcygeus) pA2 | Selectivity Ratio (α2/α1) |
| This compound | 8.89 | 6.03 | 724 |
| Idazoxan | - | - | 182 |
Data sourced from a 1992 study in the European Journal of Pharmacology. nih.gov
The research applications of this compound are diverse:
Glucose Homeostasis and Insulin (B600854) Secretion: this compound has been pivotal in studies investigating the role of α2-adrenoceptors in metabolic regulation. Research has shown that it can increase resting plasma insulin levels and potentiate the rise in insulin produced by adrenaline. nih.gov In isolated pancreatic islets, this compound was found to potentiate glucose-induced insulin secretion, not by affecting cAMP levels, but by inhibiting ATP-regulated K+ (KATP) channels. kup.at This demonstrated a direct effect on the insulin secretion machinery, independent of its adrenoceptor antagonism.
Neuroscience Research: In the central nervous system, this compound serves as a valuable probe. Studies using in vivo microdialysis in rats have shown that it can produce a dose-dependent increase in the release of acetylcholine (B1216132) in the cortex. nih.gov This suggests a modulatory role of α2-adrenoceptors on the cortical cholinergic system. nih.gov Furthermore, preclinical experiments have demonstrated that this compound can enhance locomotor functions and improve resistance to fatigue in rats, highlighting its utility in studying motor control pathways. nih.gov It is also used as a pharmacological tool in preclinical models of neuropathic pain to block I1/α2 receptors and investigate the mechanisms of novel analgesics. nih.gov
Receptor Characterization: Due to its specific binding properties, this compound is used to characterize and differentiate between α2-adrenoceptors and imidazoline receptor subtypes in various tissues. nih.govresearchgate.net This is crucial for understanding the distinct physiological roles of these closely related receptor systems. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C13H17N2O+ |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazol-3-ium |
InChI |
InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/p+1 |
InChI Key |
RATZLMXRALDSJW-UHFFFAOYSA-O |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=[NH+]CCN3 |
Origin of Product |
United States |
Receptor Pharmacology and Molecular Interactions
Imidazoline (B1206853) Receptor Ligand Properties
Imidazoline Receptor Subtype Selectivity
Efaroxane has been characterized in terms of its selectivity for different imidazoline receptor subtypes. Based on radioligand binding data, this compound is considered a selective antagonist for the I1-receptor. wikipedia.orgalfa-chemistry.com Imidazoline receptors are broadly classified into three main subtypes: I1, I2, and I3. These subtypes are distinguished by their pharmacological profiles and functional roles. The I1 subtype is primarily associated with cardiovascular effects and is sensitive to compounds like clonidine (B47849) and idazoxan (B1206943). alfa-chemistry.comwikipedia.orgpharmakb.com The I2 subtype, in contrast, is insensitive to clonidine but sensitive to idazoxan and has been identified as a site involved in the regulation of monoamine oxidase. alfa-chemistry.comwikipedia.org The I3 receptor is less well-characterized but has been suggested to play a role in the regulation of insulin (B600854) secretion from pancreatic beta cells. alfa-chemistry.comwikipedia.orgpharmakb.com
While some research classifies this compound as alpha 2-selective, it is also recognized as a selective I1-imidazoline receptor antagonist. alfa-chemistry.comwikipedia.org In comparison, idazoxan is described as a moderately selective antagonist for the I2-receptor, also possessing affinity for alpha 2-adrenoceptors. wikipedia.org Another compound, harmane, demonstrates high selectivity for the I1 receptor over alpha 2-adrenoceptors. alfa-chemistry.com Studies investigating the central hypotensive effects of I1 ligands indicate that these effects can be competitively antagonized by imidazoline antagonists such as idazoxan. pharmakb.com
Interactions with Other Neurotransmitter Receptor Systems
Despite investigation into the pharmacological profile of this compound, specific detailed research findings regarding its direct interactions, binding, and functional effects on the cholinergic receptor system (nicotinic and muscarinic subtypes), purinergic receptor pathways (P2X and P2Y), and the Sphingosine-1-Phosphate (S1P1) receptor were not identified within the scope of the consulted literature for this article. While these receptor systems are well-documented for their roles in various physiological processes, information specifically linking this compound to direct modulation or ligand activity at these sites was not found.
Specific data on this compound's modulation of the cholinergic receptor system, including binding analyses and functional effects on nicotinic and muscarinic receptors, were not available in the reviewed sources.
Information detailing this compound's binding characteristics and functional impact on nicotinic acetylcholine (B1216132) receptors was not found.
Research specifically analyzing this compound's binding to muscarinic receptor subtypes was not identified.
Investigations into this compound's interactions with purinergic receptors, such as P2X and P2Y subtypes, were not present in the examined literature.
Cellular and Subcellular Mechanisms of Action
Signal Transduction Pathways
Efaroxane is known to influence signal transduction pathways, particularly those coupled to alpha-2 adrenoceptors. These receptors are a type of G protein-coupled receptor (GPCR) that play a significant role in various physiological processes. ebi.ac.ukelifesciences.org
G Protein-Coupling and Downstream Effector Systems
Alpha-2 adrenoceptors are typically coupled to inhibitory G proteins (Gi/Go). ebi.ac.ukcvpharmacology.com Activation of these G proteins leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. ebi.ac.ukwikipedia.org this compound, as an alpha-2 adrenoceptor antagonist, can counteract the effects of agonists on these receptors, potentially influencing the activity of Gi/Go proteins and consequently modulating downstream effector systems like adenylyl cyclase and cAMP production. wikipedia.orgnih.gov While this compound's primary action is as an antagonist at alpha-2 adrenoceptors, its specific effects on G protein coupling and the subsequent impact on various downstream effectors are central to understanding its cellular mechanisms. ebi.ac.uknih.govnih.gov GPCRs, upon ligand binding, undergo conformational changes that facilitate the coupling and activation of heterotrimeric G proteins, which then dissociate into α and βγ subunits to modulate various downstream effectors. elifesciences.orgnih.gov
Modulation of Intracellular Signaling Cascades (e.g., JNK, p38 MAPK, NF-kB, MEKK3)
Ion Channel Regulation
This compound has been shown to directly influence the activity of certain ion channels, contributing to its cellular effects, particularly in excitable cells. nih.govnih.gov
ATP-Sensitive Potassium (KATP) Channel Activity
This compound is known to block ATP-sensitive potassium (KATP) channels. nih.gov These channels are crucial in coupling cell metabolism to electrical activity, particularly in pancreatic beta cells where they regulate insulin (B600854) secretion. researchgate.netupstate.edunih.gov KATP channels are typically open at low ATP/ADP ratios and close as this ratio increases, leading to membrane depolarization. researchgate.netupstate.edu this compound's inhibitory action on KATP channels leads to membrane depolarization, which in turn can activate voltage-gated calcium channels and promote processes like insulin secretion. nih.govnih.govresearchgate.netupstate.edu Studies have shown this compound to be an effective blocker of KATP channels with a reported Ki value. nih.gov
Data Table: this compound's Effect on KATP Channels
| Target Channel | Effect | Ki Value (µM) | Cellular Context | Reference |
| KATP Channels | Blockade | 12 | Insulin-secreting cells | nih.gov |
This blockade of KATP channels by this compound contributes to its ability to potentiate glucose-induced insulin secretion. nih.gov However, research also suggests that mechanisms independent of KATP channel blockade may be involved in this compound's effects on insulin secretion, indicating a more complex picture of its actions. nih.gov
Voltage-Gated Calcium Channel Influences
The depolarization caused by this compound's blockade of KATP channels can lead to the activation of voltage-gated calcium channels. nih.govresearchgate.netupstate.edu Voltage-gated calcium channels are essential for coupling membrane potential changes to intracellular calcium transients, which trigger various cellular events, including neurotransmitter and hormone release, and muscle contraction. nih.govwikipedia.orgnih.gov While this compound's influence on these channels appears to be secondary to its effects on KATP channels, the resulting influx of calcium is a critical step in the downstream cellular response. nih.govresearchgate.netupstate.edunih.govwikipedia.org The activity of voltage-gated calcium channels is tightly regulated and plays a key role in signal transduction in various cell types. nih.govnih.gov
Neurotransmitter Dynamics
This compound, being an alpha-2 adrenoceptor antagonist, can influence neurotransmitter dynamics, particularly those involving norepinephrine (B1679862). Alpha-2 adrenoceptors are often located presynaptically, where they function as autoreceptors to inhibit the release of norepinephrine. ebi.ac.ukcvpharmacology.comnih.gov By blocking these presynaptic receptors, this compound can enhance the release of norepinephrine. nih.goveverand.com This effect on norepinephrine release can have downstream consequences on neuronal activity and physiological processes regulated by adrenergic signaling. nih.govnih.govnih.gov The precise mechanism of action of alpha-2 adrenoceptor blockers can depend on the specific effects being studied, involving both presynaptic and postsynaptic receptors. nih.gov
Regulation of Norepinephrine Release
This compound is known to influence the release of norepinephrine, a key neurotransmitter involved in various physiological processes, including the body's stress response and cognitive functions. Norepinephrine is synthesized in the adrenal medulla and postganglionic neurons of the sympathetic nervous system, as well as in the locus coeruleus in the brain. wikipedia.org Its release from presynaptic terminals is a calcium-dependent process triggered by the arrival of an action potential. cvpharmacology.comnobelprize.org
This compound has been studied for its potential to modulate norepinephrine release, often in the context of its activity at alpha-2 adrenergic receptors and imidazoline (B1206853) receptors. Alpha-2 adrenergic receptors are typically located on presynaptic neurons and function as autoreceptors, inhibiting further release of norepinephrine when activated. nih.gov Compounds that block these receptors, such as antagonists, can therefore enhance norepinephrine release. This compound has been identified as an antagonist at imidazoline I2 receptors, and research suggests this antagonism can potentiate norepinephrine release induced by certain stimuli. scispace.com
Acetylcholine (B1216132) Release Dynamics in the Central Nervous System
Acetylcholine is another crucial neurotransmitter, playing significant roles in both the central and peripheral nervous systems, including muscle activation, autonomic regulation, and cognitive functions like memory and attention. wikipedia.orgclevelandclinic.orgnih.gov In the central nervous system, acetylcholine is released from cholinergic neurons, with key projections originating from areas like the basal forebrain and mesopontine tegmentum. clevelandclinic.org Its release into the synaptic cleft is also a calcium-dependent process involving the fusion of vesicles with the neuronal membrane. tmc.edu Once released, acetylcholine acts on both nicotinic and muscarinic receptors on target cells. clevelandclinic.orgnih.gov The action of acetylcholine is rapidly terminated by the enzyme acetylcholinesterase, which hydrolyzes acetylcholine into acetate (B1210297) and choline. cvpharmacology.comtmc.edubrainfacts.org
While the primary focus of this compound's action is often linked to adrenergic and imidazoline receptors, its influence on acetylcholine release dynamics in the central nervous system has also been explored. Given the intricate interplay between different neurotransmitter systems, modulation of adrenergic or imidazoline receptors by this compound can indirectly affect cholinergic activity. For instance, studies investigating the effects of imidazoline antagonists, including this compound, on cognitive functions often assess changes in neurotransmitter systems beyond just the adrenergic one, potentially revealing impacts on acetylcholine release or signaling.
Mechanistic Insights into Receptor-Mediated Neurotransmission
This compound's influence on neurotransmission is primarily mediated through its interaction with specific receptor targets. It is recognized as a ligand for imidazoline receptors, particularly the I2 subtype. scispace.com Imidazoline receptors are a diverse group of non-adrenergic binding sites that are distinct from adrenergic receptors, although they can be targeted by some of the same compounds, such as idazoxan (B1206943) and this compound. scispace.com These receptors are found in various tissues, including the central nervous system, and have been implicated in a range of physiological processes, including blood pressure regulation, pain modulation, and potentially cognitive functions. scispace.com
Gene Expression and Epigenetic Modulation
Beyond its direct effects on neurotransmitter release and receptor binding, research indicates that this compound may also influence gene expression and epigenetic mechanisms. These effects can lead to more prolonged and widespread changes in cellular function.
Gene Expression and Epigenetic Modulation
Transcriptomic Changes Induced by this compound
Transcriptomics involves the study of the complete set of RNA transcripts produced by a genome at a specific time. genome.gov Changes in the transcriptome reflect alterations in gene expression levels, indicating which genes are being actively transcribed. genome.gov Studies investigating the effects of this compound have explored its potential to induce changes in gene expression profiles. While specific detailed transcriptomic data solely focused on this compound is less readily available in broad search results, research on related compounds or in contexts where this compound is used experimentally provides insights into potential transcriptomic impacts.
For example, studies involving imidazoline receptor ligands or investigations into the neurobiological effects of compounds influencing norepinephrine and acetylcholine systems may reveal alterations in the expression of genes related to neuronal signaling, receptor synthesis, enzyme activity (like acetylcholinesterase), or pathways involved in synaptic plasticity and cellular maintenance. elifesciences.orgelifesciences.orgfrontiersin.org The specific transcriptomic changes induced by this compound would depend on the cell type, tissue, and experimental conditions, but could involve genes governing neurotransmitter synthesis, transport, and degradation, as well as genes related to receptor expression and downstream signaling cascades.
Epigenetic Regulatory Mechanisms
Epigenetic mechanisms are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. cd-genomics.commdpi.com These mechanisms include DNA methylation, histone modifications, and regulation by non-coding RNAs, all of which can influence chromatin structure and the accessibility of genes for transcription. cd-genomics.commdpi.comresearchgate.netnih.gov Epigenetic modifications play a crucial role in regulating gene expression during development and in response to environmental factors. cd-genomics.commdpi.com
While direct research specifically detailing this compound's impact on epigenetic regulatory mechanisms is not extensively highlighted in the initial search results, the observed or potential transcriptomic changes induced by this compound suggest a possible involvement of epigenetic processes. Alterations in gene expression can be a consequence of epigenetic modifications. Therefore, if this compound is shown to consistently upregulate or downregulate certain genes, it is plausible that epigenetic mechanisms, such as changes in DNA methylation patterns or histone modifications at specific gene loci, could be contributing factors. Future research specifically investigating this compound's effects on epigenetic markers would be necessary to elucidate these potential mechanisms.
Preclinical Pharmacodynamic Studies in Animal Models
Neuropharmacological Effects
Neuropharmacological studies in animal models investigate the effects of compounds on the nervous system, including their influence on behavior, cognition, and neuronal function nih.govnih.gov.
Cognitive Function and Learning Assessment (e.g., Y-maze Test Paradigms)
The Y-maze test is a widely used behavioral assay in rodents to assess spatial memory and learning abilities conductscience.commdpi.comarcjournals.org. This test typically involves placing an animal in a Y-shaped maze and observing its exploratory behavior, particularly its tendency to alternate between the three arms conductscience.comarcjournals.org. Spontaneous alternation is considered an indicator of spatial working memory conductscience.com.
Studies investigating the effects of imidazoline (B1206853) receptor antagonists, including Efaroxane, on cognitive functions in rats have utilized the Y-maze test researchgate.netscispace.com. In one such experimental evaluation, this compound was tested for its influence on the simple spatial memory of laboratory animals researchgate.netscispace.com. The Y-maze test assessed parameters such as the latency of the first arm visited, the number of arms visited, the time spent in the arms, the number of returns to the same arm, the number of alternations, and the percentage of spontaneous alternation researchgate.netscispace.com.
The administration of this compound was accompanied by a tendency for the animals to enter a less recently visited arm and resulted in a statistically significant reduction (p<0.05) in the total number of arms visited compared to the control group researchgate.netscispace.com. These results suggest that treatment with this compound optimizes the cognitive function of the animals, thereby improving their learning ability in the rat Y-maze Test researchgate.netscispace.com.
Data from a study evaluating the effects of this compound (EFR) and Idazoxan (B1206943) (IDZ) on the Y-maze test in rats compared to a control group treated with distilled water are summarized below:
| Group | Total Number of Arms Visited (Mean ± SEM) | Percentage of Time Spent in Arms (Descending Order) | Spontaneous Alternation Percentage |
| Control | |||
| Idazoxan | Reduced (p<0.05 vs Control) | IDZ > Control > EFR | |
| This compound | Reduced (p<0.05 vs Control) | IDZ > Control > EFR | Improved (suggested by results) |
Note: Specific numerical data for all parameters were not available in the provided snippets, except for the statistical significance of the reduction in the total number of arms visited for both Idazoxan and this compound compared to the control group. researchgate.netscispace.com
The findings from the Y-maze test indicate that this compound positively influences spatial learning and exploratory behavior in rodents researchgate.netscispace.com.
Memory Processes in Rodent Models (e.g., Short-term and Reference Memory)
Memory processes in rodents, analogous to those in humans, are often categorized into immediate, short-term (working memory), and long-term (reference memory) nih.govusask.cauncw.edudergipark.org.tr. Short-term memory involves temporarily holding a limited amount of information, while reference memory involves long-term associations nih.govuncw.edu.
In the context of the Y-maze test, the spontaneous alternation behavior is primarily used to assess spatial working memory conductscience.comdergipark.org.tr. The study on this compound in the Y-maze indicated its influence on the short-term memory of rats researchgate.netscispace.com. However, in this specific experimental setup, the use of this compound did not considerably influence the reference memory when evaluating the latency of the first arm visited, compared to the control group researchgate.netscispace.com. This suggests a more pronounced effect of this compound on short-term spatial memory processes as assessed by spontaneous alternation, compared to reference memory as measured by the latency to visit the first arm in this particular Y-maze paradigm researchgate.netscispace.com.
Behavioral Responses (e.g., Locomotor Activity, Stress-Induced Responses in Open Field Test)
Behavioral responses in animal models, such as locomotor activity and reactions to stress, are commonly assessed using tests like the Open Field Test researchgate.netufu.brfrontiersin.orgcpn.or.krumich.edu. The Open Field Test provides insights into exploratory behavior, general activity levels, and anxiety-like behavior by measuring parameters such as the distance traveled, time spent in the center versus periphery, rearing, and grooming researchgate.netufu.brfrontiersin.orgcpn.or.krumich.edu. Stress-induced responses in this test can include altered locomotor activity and avoidance of the open, central area researchgate.netufu.brumich.edu.
While the Y-maze study on this compound reported behavioral parameters related to exploration, such as the number of arms visited researchgate.netscispace.com, specific data on this compound's effects on general locomotor activity or stress-induced responses within the framework of the Open Field Test were not available in the provided search results.
Neuroprotective Properties in Experimental Models of Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons mdpi.com. Experimental models of neurodegeneration in animals are used to study disease mechanisms and evaluate potential neuroprotective therapies mdpi.commdpi.comnih.govfrontiersin.orgmdpi.comnih.gov. These models often involve inducing neuronal damage or using genetically modified animals that mimic aspects of human neurodegenerative conditions mdpi.comnih.govmdpi.com. Evaluation of neuroprotective properties can involve assessing neuronal survival, reducing protein aggregation, modulating neuroinflammation, and improving cognitive or motor deficits mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov.
Preclinical research utilizing this compound in an animal model of vascular dementia, specifically spontaneously hypertensive stroke-prone rats (SHRSP), has been mentioned researchgate.net. However, detailed findings regarding the neuroprotective properties of this compound in this or other experimental models of neurodegeneration were not provided in the search results.
Central Antinociceptive Pathway Involvement
Antinociception refers to the reduction or absence of pain sensation. Studies in animal models are used to investigate the mechanisms by which compounds exert analgesic effects, including their involvement with central nervous system pathways nih.govscielo.brmdpi.comfrontiersin.orgepain.org. Various pain models are employed to assess both peripheral and central antinociceptive activity nih.govscielo.brmdpi.comfrontiersin.orgepain.org. Identifying involvement in central pathways often requires demonstrating effects in tests sensitive to centrally acting analgesics or showing interaction with central pain processing systems nih.govmdpi.comfrontiersin.org.
Information specifically detailing this compound's involvement in central antinociceptive pathways in animal models was not found in the provided search results.
Metabolic and Endocrine System Dysregulation Models
The endocrine system plays a critical role in regulating metabolism, energy balance, and various physiological processes through the secretion of hormones nih.govendocrine.orgebsco.com. Dysregulation of the endocrine system can lead to metabolic disorders such as obesity, diabetes, and hyperlipidemia nih.govendocrine.org. Animal models are used to study endocrine disruption and its impact on metabolic health nih.govendocrine.orgnih.govepa.gov. These models can involve exposure to endocrine-disrupting chemicals or genetic modifications that affect hormone production or signaling nih.govendocrine.orgnih.gov.
Based on the provided search results, there is no specific information available regarding preclinical pharmacodynamic studies of this compound in animal models of metabolic and endocrine system dysregulation.
Antihyperglycaemic Activity in Experimental Diabetes Models
Studies in mice have investigated the antihyperglycaemic activity of this compound. The potency of (±)-efaroxan in lowering blood glucose in mice is attributed almost entirely to α2-antagonism. wikipedia.org Higher doses of (-)-efaroxan were also observed to lower blood glucose through a different mechanism, associated with a stronger counteraction of diazoxide-induced hyperglycemia compared to UK14,304-induced hyperglycemia. wikipedia.org This suggests a complex mechanism of action that extends beyond sole α2-antagonism, particularly at elevated concentrations.
Insulin (B600854) Secretion and Pancreatic Islet Function
Research involving isolated pancreatic islets has provided insights into this compound's effects on insulin secretion. In perifused isolated islets, both enantiomers of efaroxan (B1214185) demonstrated equal potency in counteracting the inhibition of insulin release caused by the ATP-dependent K(+) (K(ATP)) channel opener diazoxide. wikipedia.org However, (+)-efaroxan, which is considered the presumptive carrier of α2-antagonistic activity, was significantly more effective in counteracting the inhibition of insulin release induced by the α2-agonist UK14,304. wikipedia.org These findings highlight the role of α2-antagonism in modulating insulin release at the level of the pancreatic islets.
Glucose Tolerance Improvements in Experimental Hyperglycemia
Improvements in glucose tolerance have been observed in animal models treated with this compound. In vivo studies in mice showed that (+)-efaroxan improved oral glucose tolerance at significantly lower doses compared to (-)-efaroxan. wikipedia.org This effect was noted to be in parallel with observations made in vitro regarding the counteraction of UK14,304-induced hyperglycemia, where (+)-efaroxan was more effective than in counteracting diazoxide-induced hyperglycemia. wikipedia.org This suggests that the improvement in glucose tolerance is closely linked to the compound's α2-antagonistic activity.
Cardiovascular System Regulation
Based on the conducted searches, no specific preclinical pharmacodynamic studies in animal models investigating this compound's modulation of hemodynamic parameters in normotensive and hypertensive models or its influence on cardiovascular responses to stress were found.
Gastrointestinal System Research
Based on the conducted searches, no specific preclinical pharmacodynamic studies in animal models investigating the effects of this compound on the gastrointestinal system were found.
Influence on Indomethacin-Induced Ulcers
Research has explored the potential of this compound to influence gastric ulcers induced by indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) known to cause gastrointestinal damage. One study presented at the 2nd European Congress of Pharmacology in 1999 specifically investigated the influence of this compound on indomethacin-induced ulcers in rats. adee.org While the detailed findings from this presentation require further examination, the study's existence indicates that this compound's effects on this model of gastric injury have been a subject of scientific inquiry. Indomethacin-induced gastric ulceration is a widely used model to evaluate the gastroprotective effects of various compounds, with mechanisms involving the inhibition of prostaglandin (B15479496) synthesis, increased oxidative stress, and inflammation. bg.ac.rsmdpi.comnih.govdovepress.comgsconlinepress.com
Gastric Fundus Relaxation Mechanisms
The gastric fundus plays a significant role in accommodating ingested food through a process of receptive and adaptive relaxation, mediated by vagal pathways involving neurotransmitters like nitric oxide (NO) and vasoactive intestinal polypeptide (VIP). nih.govnih.govumn.edutg.org.auwjgnet.comeuropeanreview.orgnih.gov Studies investigating the effects of imidazoline receptor ligands on gastric function have provided insights relevant to this compound. Efaroxan has been shown to act peripherally to block the antisecretory and gastroprotective effects of moxonidine (B1115), an I1-imidazoline receptor agonist, in rats. nih.gov This suggests that this compound, as an imidazoline receptor ligand and alpha-2 adrenoceptor antagonist, can influence gastric mechanisms, potentially including relaxation, through peripheral pathways. The ability of peripherally administered efaroxan to block the effects of peripherally administered moxonidine on gastric secretion and adherent mucus levels highlights its interaction with peripheral receptors involved in gastric regulation. nih.gov
Oncological Research Applications
Investigations into the potential oncological applications of this compound have included studies on its effects on cancer cell lines, examining its ability to induce apoptosis and influence cell cycle progression.
Induction of Apoptotic Activity in Cancer Cell Lines (e.g., K562 cells)
This compound's potential to induce apoptotic activity has been investigated in cancer cell lines, including the K562 human chronic myeloid leukemia cell line. K562 cells are a common model in cancer research, particularly for studying apoptosis and cell cycle effects. adee.orgfrontiersin.orgumsu.ac.ir One study specifically examined the apoptotic activity of this compound, categorized as an I1-imidazoline receptor partial agonist, on K562 cells expressing Nischarin. researchgate.net This research aimed to understand the compound's effects on programmed cell death in this leukemia cell line. While detailed data on the extent and mechanisms of this compound-induced apoptosis in K562 cells from this specific study require further review, its inclusion in such research indicates its consideration as a compound with potential pro-apoptotic effects in cancer. researchgate.net Other compounds have been shown to induce apoptosis in K562 cells through various pathways, including caspase activation and modulation of gene expression. wikipedia.orgresearchgate.netwikipedia.org
Cell Cycle Progression Studies in Tumor Cells
This compound: An Exploration of Its Structure-Activity Relationships and Analog Research
This compound is a selective α2-adrenoceptor antagonist belonging to the 1,4-benzodioxan class of compounds. Its interaction with adrenergic receptors has been a subject of scientific inquiry, leading to research into how its chemical structure relates to its biological activity. This article delves into the specific structure-activity relationships (SAR) of this compound, focusing on enantiomeric differences, computational modeling, and the strategies employed in the pursuit of novel, related compounds.
Structure Activity Relationships Sar and Efaroxane Analog Research
The exploration of Efaroxane's SAR is crucial for understanding its mechanism of action and for guiding the design of new molecules with potentially improved therapeutic profiles. Research in this area focuses on how modifications to the this compound scaffold affect its interaction with biological targets.
Chirality plays a pivotal role in the pharmacological activity of many drugs, as biological systems like receptors are themselves chiral. nih.gov this compound possesses a chiral center at the C2 position of the benzodioxan ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-Efaroxane and (-)-Efaroxane.
Research has demonstrated that the biological activity of this compound is stereospecific, with the (+)-enantiomer being the significantly more active form. Studies have shown that (+)-Efaroxane acts as a selective α2-adrenoceptor antagonist. nih.gov For instance, in vivo microdialysis studies in rats revealed that (+)-Efaroxane produces a dose-dependent and stereospecific increase in cortical acetylcholine (B1216132) outflow, an effect mediated by its blockade of α2-adrenoceptors. nih.gov
This enantiomeric specificity is not unique to this compound within its chemical class. Studies on the structurally similar α2-adrenoceptor antagonist, Idazoxan (B1206943), also highlight significant differences between its enantiomers. Research on Idazoxan isomers revealed that the (+)-enantiomer has a substantially higher affinity for α2-autoreceptors, being about 40 times more potent than the (-)-enantiomer in antagonizing clonidine's effects on noradrenaline release. nih.gov Furthermore, binding studies showed (+)-Idazoxan was 7 to 8 times more potent than its (-)-counterpart at inhibiting the binding of p-[3H]aminoclonidine. nih.gov These findings underscore the principle that the specific three-dimensional arrangement of atoms is critical for effective interaction with the receptor's binding site. nih.gov The higher potency of one enantiomer suggests it achieves a more optimal fit and forms stronger interactions with the target receptor. nih.gov
Table 1: Comparison of Receptor Affinity for Idazoxan Enantiomers (An this compound Analog) This table illustrates the concept of enantiomeric differences in receptor binding using data from the related compound Idazoxan. Specific binding affinity values for this compound enantiomers are not detailed in the provided search results.
| Enantiomer | Relative Affinity for α2-Autoreceptors | Relative Potency (p-[3H]aminoclonidine binding) | Reference |
|---|---|---|---|
| (+)-Idazoxan | ~40x higher than (-)-Idazoxan | ~7-8x higher than (-)-Idazoxan | nih.gov |
| (-)-Idazoxan | Baseline | Baseline | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR aims to predict the activity of new chemical entities and to understand which physicochemical properties are key for their biological effects. nih.gov These models take the form of an equation: Activity = f(physicochemical properties or structural descriptors). nih.gov
For a series of this compound analogs, a QSAR study would involve compiling a dataset of these compounds and their measured α2-adrenoceptor antagonist activities. Various molecular descriptors for each analog would then be calculated, such as:
Electronic descriptors: (e.g., partial atomic charges, dipole moment) which influence electrostatic interactions with the receptor.
Steric descriptors: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule, critical for fitting into the receptor's binding pocket.
Hydrophobic descriptors: (e.g., LogP) which are important for membrane permeability and hydrophobic interactions within the binding site.
Topological descriptors: which describe atomic connectivity and branching.
While specific QSAR models for this compound derivatives are not available in the public research literature, the principles of QSAR are widely applied in drug discovery. researchgate.net A robust QSAR model for this compound analogs could help in prioritizing the synthesis of new derivatives with a higher probability of being potent α2-adrenoceptor antagonists, thereby saving time and resources. researchgate.net
Table 2: Example of Descriptors for a Hypothetical this compound QSAR Study This table illustrates the types of data used in QSAR modeling. It is hypothetical and not based on a published study of this compound.
| Analog | Biological Activity (e.g., IC50) | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment |
|---|---|---|---|---|
| This compound | Value | Value | Value | Value |
| Analog 1 | Value | Value | Value | Value |
| Analog 2 | Value | Value | Value | Value |
Pharmacophore modeling and virtual docking are powerful computational tools that provide insight into how a ligand, such as this compound, interacts with its protein target at a molecular level.
Pharmacophore generation identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model would highlight the key features required for α2-adrenoceptor antagonism. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their specific spatial relationships. Such a model can be used to screen large virtual libraries of compounds to identify new potential hits that match the pharmacophore.
Virtual docking studies simulate the binding of a ligand into the active site of a target protein. The α2-adrenoceptor is a G protein-coupled receptor (GPCR), and its structure can be modeled or, if available, an X-ray crystal structure can be used. Docking this compound into the binding site of the α2-adrenoceptor would predict its preferred binding orientation and pose. This allows researchers to visualize potential interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between the functional groups of this compound and the amino acid residues of the receptor. These studies can explain the observed stereoselectivity, as the more active (+)-enantiomer would be expected to show a more favorable docking score and a more stable binding mode compared to the (-)-enantiomer.
Although specific pharmacophore and docking studies for this compound were not detailed in the retrieved search results, these methods are standard in modern drug design to refine lead compounds and understand their mechanism of action.
The design and synthesis of novel this compound derivatives are guided by the structure-activity relationships established through biological testing and computational studies. The goal is to create new molecules with improved potency, selectivity, or pharmacokinetic properties. General strategies for modifying the this compound scaffold include:
Modification of the Ethyl-aminomethyl Side Chain: The side chain at the C2 position is crucial for activity. Alterations could include changing the length of the alkyl chain, substituting the ethyl group, or modifying the terminal amino group. Studies on related benzodioxanes have shown that alkyl substitution on the secondary amino nitrogen can significantly impact affinity for α1-adrenoceptors, suggesting this position is sensitive to modification. nih.gov
Substitution on the Benzodioxan Ring System: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene (B151609) ring of the benzodioxan nucleus can modulate electronic and hydrophobic properties, potentially affecting receptor affinity and selectivity.
Modification of the Dioxane Ring: The oxygen atoms in the 1,4-dioxane (B91453) ring are believed to play a role in stabilizing the optimal conformation for receptor binding and may participate in polar interactions. nih.gov Replacing one or both oxygen atoms (e.g., with sulfur or carbon) or altering the ring structure itself would be a key strategy to probe their importance and potentially discover novel scaffolds. Research on related compounds has shown that replacing the entire benzodioxane ring with a phenyl or pyrrole (B145914) nucleus leads to a significant drop in activity, highlighting the importance of this moiety. nih.gov
The synthesis of such analogs would typically involve multi-step chemical reactions, starting from appropriately substituted catechols to form the benzodioxan core, followed by the elaboration and introduction of the side chain.
Comparative Pharmacology of Efaroxane
Differentiation from Other Alpha-2 Adrenergic Antagonists (e.g., Yohimbine (B192690), Idazoxan)
Efaroxane is characterized as an alpha-2 adrenoceptor antagonist wikipedia.org. This class of drugs blocks the activity of alpha-2 adrenergic receptors, leading to increased noradrenaline release wikipedia.org. Other notable alpha-2 adrenoceptor antagonists include yohimbine and idazoxan (B1206943) wikipedia.org. While sharing the common mechanism of alpha-2 antagonism, this compound can be differentiated from these compounds based on research findings.
Studies comparing idazoxan and yohimbine have shown that they increase rates of responding in rats in certain behavioral paradigms, an effect also observed with amphetamine nih.govnih.gov. This suggests some overlap in their behavioral effects, potentially related to increased neurotransmitter release. However, idazoxan and yohimbine have also been shown to bind to different sites on rabbit forebrain and kidney membranes, indicating potential differences in their precise binding profiles or interactions with receptor subtypes scilit.com.
Comparison with Imidazoline (B1206853) Receptor Ligands (e.g., Moxonidine (B1115), Rilmenidine)
This compound is known to act as an imidazoline receptor antagonist or partial agonist researchgate.netresearchgate.net. This places it in a different category than imidazoline receptor agonists like moxonidine and rilmenidine (B1679337) researchgate.netuva.nl. Moxonidine and rilmenidine are considered selective imidazoline receptor agonists (SIRAs) that primarily activate imidazoline I1 receptors, particularly in the rostral ventrolateral medulla (RVLM), to reduce sympathetic outflow and lower blood pressure researchgate.netuva.nldrugbank.comnih.gov.
While moxonidine and rilmenidine have a much weaker affinity for alpha-2 adrenoceptors compared to their affinity for I1-imidazoline receptors, earlier agents like clonidine (B47849) stimulate both alpha-2 receptors and imidazoline I1 receptors researchgate.netuva.nldrugbank.com. This compound, in contrast, can antagonize the effects of these imidazoline agonists. For example, this compound can block certain effects of moxonidine, suggesting a functional interaction at imidazoline receptors almazovcentre.ruresearchgate.netresearchgate.net.
Studies have compared the effects of imidazoline drugs on isolated rat heart atria, investigating their inotropic and chronotropic activities and the involvement of imidazoline and adrenergic receptors jpp.krakow.pl. While moxonidine and rilmenidine showed positive inotropic activity, their effects were differentially affected by antagonists like idazoxan jpp.krakow.pl. This compound's antagonistic properties at imidazoline receptors highlight a key difference in its mechanism of action compared to the agonistic activity of moxonidine and rilmenidine at these sites.
Research indicates that while moxonidine and rilmenidine preferentially act on I1-imidazoline receptors, the expression of alpha-2A adrenoceptors is still considered a prerequisite for their cardiovascular effect researchgate.net. This underscores the complex interplay between imidazoline receptors and alpha-2 adrenoceptors, where this compound, as an antagonist, can help dissect the contribution of imidazoline receptors.
The following table summarizes some key differences in the primary receptor activity of these compounds:
| Compound | Primary Receptor Activity |
| This compound | Imidazoline Receptor Antagonist/Partial Agonist researchgate.netresearchgate.net |
| Yohimbine | Alpha-2 Adrenoceptor Antagonist wikipedia.org |
| Idazoxan | Alpha-2 Adrenoceptor Antagonist wikipedia.org |
| Moxonidine | Selective Imidazoline I1 Receptor Agonist researchgate.netuva.nldrugbank.com |
| Rilmenidine | Selective Imidazoline I1 Receptor Agonist researchgate.netuva.nl |
Synergistic and Antagonistic Interactions with Other Pharmacological Agents in Preclinical Settings
Preclinical studies involving this compound have explored its interactions with other pharmacological agents, particularly in the context of its effects on imidazoline and adrenergic receptors. The concept of synergistic and antagonistic interactions is crucial in pharmacology, where the combined effect of two or more drugs can be greater than (synergy), less than (antagonism), or equal to (additivity) the sum of their individual effects researchgate.netnih.gov. Preclinical studies often utilize methods like isobolographic analysis to assess these interactions researchgate.net.
As an imidazoline receptor antagonist, this compound has been used in preclinical settings to investigate the role of imidazoline receptors in the effects of other drugs. For example, studies examining the effects of moxonidine, an I1-imidazoline receptor agonist, have shown that this compound can block certain moxonidine-induced responses, indicating an antagonistic interaction at imidazoline receptors almazovcentre.ruresearchgate.netresearchgate.net. This antagonistic effect of this compound on moxonidine-induced responses in preclinical models highlights its utility as a tool to probe imidazoline receptor-mediated effects.
Research into the mechanism of action of novel compounds that augment insulin (B600854) release has also provided insights into potential interactions. Some compounds that act as alpha-2 adrenoceptor antagonists on pancreatic beta cells to augment insulin secretion show parallels with previously described effects of structurally different compounds like this compound, which also augment insulin release via antagonism at alpha-2A adrenoceptors core.ac.uk. This suggests potential synergistic or additive effects could be explored when combining this compound with other agents that influence insulin secretion through similar or complementary mechanisms.
Studies on drug-drug interactions in preclinical settings, while not always specifically focused on this compound, demonstrate the complexity of these interactions. Synergistic and antagonistic interactions are prevalent and can depend on factors such as drug dosage and the specific biological context, including the genetic background or the topology of the target network nih.govbiorxiv.orgembopress.orgplos.org. While specific detailed data tables on synergistic or antagonistic interactions of this compound with a wide range of agents in preclinical settings were not extensively found within the search results, the principle of its antagonistic action at imidazoline receptors and its potential interaction with alpha-2 adrenoceptor-mediated effects provides a basis for understanding its potential interactions in combination therapies.
The use of this compound as a tool in preclinical research helps to elucidate the contribution of imidazoline receptors versus alpha-2 adrenoceptors in the observed effects of various compounds, thereby indirectly informing potential synergistic or antagonistic drug combinations.
Advanced Methodologies in Efaroxane Research
In Vitro Experimental Methodologies
In vitro studies provide controlled environments to investigate the direct effects of efaroxane on biological targets and cellular processes. These methodologies allow for detailed analysis of binding affinities, functional responses, and molecular changes induced by the compound.
Radioligand Binding Techniques
Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity. These techniques involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. By measuring the binding of the radioligand, researchers can infer the binding characteristics of unlabeled compounds like this compound. giffordbioscience.comnih.gov
Saturation Assays: Saturation binding experiments are used to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for a receptor. giffordbioscience.comnih.govrevvity.com This is achieved by incubating increasing concentrations of the radioligand with a fixed amount of receptor (in tissue sections, cultured cells, or homogenates) until equilibrium is reached. nih.gov Total binding, non-specific binding (measured in the presence of excess unlabeled ligand), and specific binding (total minus non-specific binding) are measured. revvity.com
Competition Assays: Competition binding assays are employed to determine the affinity and selectivity of an unlabeled compound, such as this compound, for a receptor site. giffordbioscience.comnih.gov In this method, a fixed, low concentration of a radiolabeled ligand (typically at or below its Kd) is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor. giffordbioscience.comrevvity.com The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and the half-maximal inhibitory concentration (IC50) is determined. giffordbioscience.com The IC50 can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, taking into account the Kd and concentration of the radioligand. giffordbioscience.com this compound has been tested in displacement studies, for example, showing no significant displacement of [125I]Sar1,Ile8 angiotensin II at AT2 receptors up to 1 mM concentration. researchgate.net
Functional Cell-Based Assays
Functional cell-based assays are used to assess the biological response of cells to this compound, providing insights into its efficacy and the downstream signaling pathways it affects.
Reporter Gene Assays: Reporter gene assays involve the use of a reporter gene (e.g., luciferase, green fluorescent protein) whose expression is controlled by a promoter that is responsive to the activation or inhibition of a specific signaling pathway. By measuring the activity or fluorescence of the reporter protein, researchers can quantify the effect of this compound on that pathway. Luciferase assays, for instance, are frequently used to explore gene expression in reporter cell systems and assess cell viability. umich.edu
Calcium Flux Measurements: Changes in intracellular calcium concentration ([Ca2+]i) are critical signaling events in many cellular processes, including neurotransmission and hormone secretion. Calcium flux measurements utilize fluorescent indicators that bind to calcium ions, allowing researchers to monitor real-time changes in [Ca2+]i upon treatment with this compound. This technique can help determine if this compound modulates ion channels or receptors that affect calcium homeostasis. Studies have investigated compounds that enhance intracellular calcium in beta-cell lines. biorxiv.org
Insulin (B600854) Secretion Assays: Given the potential relevance of imidazoline (B1206853) compounds to metabolic processes, insulin secretion assays are valuable for studying the effects of this compound on pancreatic beta cells. These assays measure the amount of insulin released by beta cells in response to various stimuli, including glucose and pharmacological agents. Methods for quantifying insulin secretion include ELISA, RIA, and more rapid homogenous time-resolved fluorescence (HTRF) assays. bioscientifica.complos.org High-throughput screening methods for modulators of beta-cell function, including glucose-stimulated insulin secretion assays, have been developed using beta-cell lines and pancreatic islets. umich.eduresearchgate.net
Cellular Electrophysiology
Cellular electrophysiology, particularly patch-clamp techniques, is essential for studying the effects of this compound on ion channel activity and membrane potential in excitable cells. moleculardevices.comuwa.edu.auwikipedia.orgsaskoer.canih.gov
Patch-Clamp for Ion Channels: The patch-clamp technique allows for the measurement of ionic currents across the cell membrane or through single ion channels. moleculardevices.comwikipedia.orgsaskoer.ca A glass micropipette forms a tight seal (gigaseal) with the cell membrane, allowing researchers to record electrical signals. moleculardevices.comsaskoer.ca Different configurations, such as whole-cell recording or excised patch recording, can be used to study the activity of the entire cell or individual channels, respectively. wikipedia.org This technique is useful for determining if this compound directly interacts with and modulates the activity of specific ion channels, which are integral to cellular excitability and signaling. moleculardevices.comsaskoer.ca
Molecular Biology Techniques
Molecular biology techniques are used to investigate the effects of this compound on gene expression and protein levels, providing insights into the molecular mechanisms underlying its observed cellular effects.
RT-PCR: Reverse transcription polymerase chain reaction (RT-PCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts in cells or tissues. roswellpark.orgnu.edu.sd This technique involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by amplification of specific cDNA sequences using PCR. roswellpark.orgnu.edu.sd By comparing mRNA levels in this compound-treated cells or tissues to control samples, researchers can determine if this compound affects gene expression. Semi-quantitative RT-PCR has been used in research to estimate the amounts of specific gene transcripts. researchgate.net
Western Blot: Western blotting is a widely used technique for detecting and quantifying specific proteins in cell or tissue lysates. roswellpark.orgnu.edu.sd Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. roswellpark.orgnu.edu.sd The amount of protein is typically detected using enzyme-linked or fluorescent secondary antibodies. nu.edu.sd Western blotting can reveal if this compound treatment alters the expression levels or post-translational modification of target proteins. Western blot analysis has been performed to detect the expression levels of proteins. researchgate.netresearchgate.net
Flow Cytometry for Cellular Assays
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple parameters of individual cells within a population. bio-rad-antibodies.comimmunostep.com It is particularly useful for assessing cellular health, cell cycle progression, and apoptosis. bio-rad-antibodies.comimmunostep.comresearchgate.netnih.govnih.gov
Apoptosis Detection: Flow cytometry is commonly used to detect and quantify apoptotic cells. bio-rad-antibodies.comimmunostep.comnih.govnih.gov Assays often utilize fluorescent probes that indicate changes characteristic of apoptosis, such as the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V binding) or changes in mitochondrial membrane potential. immunostep.comnih.govnih.gov Propidium (B1200493) iodide (PI) staining is often used in conjunction with Annexin V to distinguish between early apoptotic, late apoptotic, and necrotic cells based on membrane integrity. researchgate.netnih.govnih.gov Flow cytometry analysis has been used to analyze alterations in cell cycle phase distribution and detect apoptotic cells based on fractional DNA content (sub-G1 peak). researchgate.netnih.gov this compound has been investigated for its apoptotic activity on cancer cell lines using flow cytometry with propidium iodide staining. researchgate.net
In Vivo Animal Research Techniques
In vivo studies are essential for evaluating the effects of this compound within the complexity of a living organism, considering factors such as pharmacokinetics, metabolism, and systemic interactions. These studies often involve administering this compound to animal models and assessing various physiological and behavioral endpoints.
Animal research techniques in this compound studies can include:
Assessment of Physiological Parameters: This involves measuring vital signs such as blood pressure, heart rate, and body temperature in response to this compound administration. Studies in rats have investigated the effect of this compound on hemodynamic parameters and heart rate variability. almazovcentre.ru
Behavioral Studies: this compound's effects on behavior can be assessed using various tests depending on the research question. For example, studies might investigate its impact on locomotor activity, anxiety, or stress responses. The "open field" test is a common behavioral assay used in rodent studies. almazovcentre.ru
Biochemical Analysis of Tissues and Fluids: After in vivo administration, tissues and biological fluids (e.g., blood, urine) can be collected and analyzed to determine this compound concentrations, its metabolites, and its effects on various biochemical markers. This can include analyzing levels of hormones, neurotransmitters, or enzymes.
Histological and Immunohistochemical Analysis: Tissues can be processed for histological examination to assess any structural changes induced by this compound. Immunohistochemistry can be used to detect the presence and localization of specific proteins or other molecules within tissues.
Imaging Techniques: Non-invasive imaging modalities such as MRI, CT, PET, SPECT, ultrasonography, and optical imaging can be used to study the distribution of this compound or its effects on organs and tissues in living animals over time. jenlab.denih.gov
Specific Disease Models: this compound's potential therapeutic effects are often investigated in animal models of specific diseases where its target receptors or pathways are implicated. For example, studies might use models of hypertension or metabolic disorders to assess its efficacy. This compound has been used in studies involving spontaneously hypertensive rats (SHR). researchgate.netresearchgate.net Animal models are crucial for understanding disease mechanisms and treatment efficacy within complex biological systems and bridge the gap between in vitro findings and clinical research. modernvivo.comswissuniversities.ch
In vivo studies involving this compound have included investigations into its influence on cardiovascular responses and its interaction with imidazoline receptors in normotensive and hypertensive rats. almazovcentre.ruresearchgate.net For instance, studies in Wistar rats examined the effect of moxonidine (B1115), an imidazoline receptor agonist, with and without preliminary administration of this compound, on hemodynamic parameters, heart rate variability, and cardiovascular response to stress in the "open field" test. almazovcentre.ru Another study in spontaneously hypertensive rats (SHR) investigated the effect of moxonidine, noting that its effect was removed by preliminary administration of this compound, suggesting the involvement of different receptor types. researchgate.net
Data Tables
While the search results provided details on methodologies and some findings, readily extractable numerical data tables specifically detailing this compound's effects across various assays were limited. However, the types of data generated by these methodologies can be illustrated conceptually.
Conceptual Data Table: Radioligand Competition Binding Assay
This table illustrates the type of data that would be generated in a competition binding assay where this compound competes with a radiolabeled ligand for binding to a receptor.
| This compound Concentration (nM) | Specific Radioligand Binding (% of Control) |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 80 |
| 100 | 40 |
| 1000 | 10 |
Conceptual Data Table: Functional Cell-Based Assay (Insulin Secretion)
This table illustrates the type of data that might be generated in an insulin secretion assay using a beta-cell line treated with this compound at different glucose concentrations.
| Glucose Concentration (mM) | This compound (µM) | Insulin Secretion (ng/mL) |
| 5 | 0 | 1.2 |
| 5 | 10 | 1.5 |
| 16.7 | 0 | 5.8 |
| 16.7 | 10 | 8.1 |
Conceptual Data Table: Flow Cytometry (Apoptosis Detection)
This table illustrates the type of data from a flow cytometry experiment assessing apoptosis in cells treated with this compound.
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 90 | 5 | 5 |
| This compound (1 µM) | 85 | 10 | 5 |
| This compound (10 µM) | 60 | 25 | 15 |
Detailed Research Findings
Research utilizing these methodologies has provided valuable insights into this compound's pharmacological profile. For example, in vitro studies have examined this compound's interaction with imidazoline receptors. This compound has been identified as an I1-imidazoline receptor partial agonist. researchgate.net Studies using radioligand binding have shown that this compound can act as an I1-imidazoline antagonist. researchgate.net In vivo studies in rats have demonstrated that this compound can reverse the effects of moxonidine, an I1-imidazoline receptor agonist, on cardiovascular responses, further supporting its role as an antagonist at these receptors. almazovcentre.ruresearchgate.net Flow cytometry has been used to study the apoptotic activity of this compound on cancer cell lines. researchgate.net
This compound is a chemical compound that has been the subject of research, particularly concerning its interactions with adrenergic and imidazoline receptors. Studies employing advanced methodologies have sought to elucidate its effects on behavior, physiology, and at the molecular level.
Behavioral Phenotyping and Neurological Assessments (e.g., Y-maze, Open Field Test)
Behavioral phenotyping is a crucial approach for evaluating the effects of compounds like this compound on the central nervous system. The Open Field Test (OFT) is a common method used to assess locomotor activity, exploration, and anxiety-related behaviors in rodents. Studies have investigated the impact of various substances, including those that interact with adrenergic or imidazoline receptors, on behavior in the OFT. For instance, the effects of moxonidine, another compound interacting with imidazoline receptors, on locomotor activity have been studied using this test. researchgate.net this compound has been noted in the context of reversing effects induced by other compounds in behavioral assessments. researchgate.netresearchgate.net While specific detailed data on this compound's direct effects in the Y-maze or Open Field Test were not extensively found in the search results, these tests are standard tools in the behavioral pharmacology field for evaluating compounds affecting neurological function.
Physiological Monitoring in Conscious and Anesthetized Animals (e.g., Spinal Microdialysis, Hemodynamic Parameters)
Physiological monitoring techniques are employed to understand the systemic effects of this compound. Hemodynamic parameters, such as heart rate and blood pressure, are frequently assessed in both conscious and anesthetized animal models to determine the cardiovascular impact of compounds. Research involving moxonidine, which interacts with receptors also targeted by this compound, has included the study of its effects on hemodynamic parameters and heart rate variability. researchgate.netresearchgate.net this compound has been observed to influence the tachycardic response to stimuli, suggesting an effect on cardiovascular regulation. researchgate.netresearchgate.net Spinal microdialysis is a technique used to measure concentrations of neurotransmitters and other substances in the spinal cord extracellular fluid, providing insights into the neurochemical effects of compounds in this region. While specific data on this compound use with spinal microdialysis was not detailed in the provided snippets, this technique is relevant for studying compounds that may affect spinal cord neurotransmission, such as alpha-2 adrenergic receptor antagonists.
Tissue and Organ-Specific Analyses (e.g., Pancreatic Islets, Spinal Cord, Brain Regions)
Analyzing the effects of this compound at the tissue and organ level helps to pinpoint its sites of action. Studies on imidazoline receptor ligands, including this compound, have examined their activity in various tissues. Pancreatic islets are of interest due to the potential role of imidazoline receptors in insulin secretion. Research has investigated the effects of imidazoline-1 receptor ligands, such as rilmenidine (B1679337), moxonidine, and this compound, on cancer cell lines expressing Nischarin, a protein identified as a strong candidate for the imidazoline-1 receptor. researchgate.net This indicates that cellular and tissue-level analyses are part of the research landscape for this compound and related compounds. Investigations into specific brain regions and the spinal cord are also relevant for compounds affecting the central nervous system, particularly those interacting with adrenergic and imidazoline receptors which are present in these areas.
Computational and In Silico Approaches
Computational methods play a significant role in understanding the molecular interactions and properties of this compound.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of molecules and their interactions. In the context of this compound, MD simulations can be employed to model and analyze how this compound binds to and interacts with its target receptors, such as alpha-2 adrenergic receptors or imidazoline receptors, at an atomic level. This can provide insights into the stability of the ligand-receptor complex, the conformational changes involved in binding, and the forces driving the interaction. While direct examples of MD simulations specifically focused on this compound were not prominently featured in the search results, related computational approaches, such as docking analysis and homology modeling, have been used in studies of imidazoline-1 receptor ligands to understand binding modes. researchgate.net MD simulations are a standard technique in computational chemistry and drug discovery for characterizing ligand-receptor interactions.
Quantitative Structure-Kinetics Relationships (QSKRs)
Quantitative Structure-Kinetics Relationships (QSKRs) aim to establish mathematical models that relate the structural properties of a set of compounds to their kinetic behavior, such as binding and unbinding rates from a receptor. This approach can help predict the kinetic profile of new compounds based on their chemical structure and can provide insights into the structural features that influence the speed and duration of ligand-receptor interactions. While the search results did not specifically mention QSKR studies for this compound, this methodology is a logical extension of structure-activity relationship studies and computational modeling in the field of receptor pharmacology. QSKRs can complement molecular dynamics simulations by providing a quantitative link between structure and dynamic binding properties.
Future Directions and Outstanding Research Questions
Identification of Novel Efaroxane Molecular Targets and Off-Target Interactions
While this compound is recognized as an imidazoline (B1206853) receptor antagonist, particularly at I1 receptors, and has demonstrated interaction with alpha2-adrenergic receptors, the identification of additional, potentially novel, molecular targets is crucial for a complete understanding of its pharmacological actions. Research into novel targets can reveal previously unappreciated mechanisms contributing to its observed effects or suggest entirely new therapeutic applications.
Furthermore, a comprehensive assessment of this compound's off-target interactions is essential for predicting potential polypharmacological effects and understanding any observed preclinical outcomes that are not directly attributable to its primary known targets. Identifying off-target binding profiles can help in assessing the specificity of this compound and guiding the development of more selective analogs if necessary. Studies utilizing advanced screening platforms designed to detect interactions across a wide range of protein targets are instrumental in this endeavor. nih.govpharmafeatures.comcriver.comeurofinsdiscovery.com
Comprehensive Understanding of Receptor Cross-Talk and Polypharmacology
The interaction of this compound with multiple receptor types, such as imidazoline and alpha2-adrenergic receptors, suggests the potential for complex receptor cross-talk and polypharmacological effects. Future research should aim to comprehensively understand how this compound modulates signaling pathways through the interplay of these and potentially other receptors. nihr.ac.uksynexagroup.comslideshare.net
Investigating the functional consequences of simultaneous engagement of different receptor systems by this compound can provide insights into the integrated physiological responses it elicits. This includes exploring how binding to one receptor might influence the activity or signaling of another, leading to synergistic, additive, or even opposing effects. Such studies are vital for predicting this compound's behavior in complex biological systems and its potential therapeutic utility in conditions involving multiple dysregulated pathways.
Development of Advanced Preclinical Disease Models for Mechanistic Elucidation
The use of appropriate preclinical disease models is fundamental to understanding the mechanisms underlying this compound's effects and its potential therapeutic applications. While studies in rodents have provided initial insights, particularly in areas like cognitive function, the development and utilization of more advanced and translationally relevant models are critical. pharmafeatures.comnih.govatuka.comnih.gov
Future research should focus on employing preclinical models that closely recapitulate specific human disease pathologies where this compound or related compounds might hold therapeutic promise. This could include advanced in vitro systems, such as co-culture models or organ-on-a-chip technologies, to study cellular interactions and signaling in a more physiologically relevant context. pharmafeatures.com In vivo models that better mimic the complexity and heterogeneity of human diseases are also needed to fully elucidate this compound's mechanisms of action, its impact on disease progression, and the potential for long-term effects. pharmafeatures.comnih.govatuka.comnih.govfrontiersin.org Mechanistic studies within these models are essential to establish causal links between this compound's molecular interactions and observed phenotypic changes. nihr.ac.ukfrontiersin.orgnih.goved.ac.uk
Preclinical studies utilizing the Y-maze test in rats have provided evidence that imidazoline antagonists, including this compound, can influence cognitive function. In one study, this compound (1 mg/kg body weight, intraperitoneally) and idazoxan (B1206943) (3 mg/kg body weight, intraperitoneally) were investigated for their effects on spontaneous behavior and cognitive functions in male Wistar rats. The study utilized the Y-maze test to assess parameters such as the number of alternations and spontaneous alternation percentage, which are indicative of spatial working memory. scispace.comresearchgate.net
| Treatment Group | Number of Alternations (Mean ± S.E.M.) | Spontaneous Alternation Percentage (%) (Mean ± S.E.M.) |
| Control (Distilled Water) | 14.35 ± 1.22 | Data not explicitly provided in snippet |
| Idazoxan (3 mg/kg) | 16.50 ± 1.38* | Data not explicitly provided in snippet |
| This compound (1 mg/kg) | Data not explicitly provided in snippet | Data not explicitly provided in snippet |
*p < 0.05 vs Control scispace.comresearchgate.net
The results indicated that both idazoxan and this compound influenced the number of alternations and spontaneous alternation percentage, with the effects of idazoxan being more pronounced in increasing the number of alternations compared to the control group. scispace.comresearchgate.net this compound showed a stronger effect of reducing the total number of arms visited compared to idazoxan in this repetitive behavior pattern. scispace.com While the latency to leave the home area and the latency of the first arm visit were not significantly changed by either compound, the study suggested that imidazoline antagonists can optimize cognitive function and improve learning ability in the rat Y-maze test. scispace.comresearchgate.net
Another area of preclinical investigation involves the potential of this compound in cancer research. An in vitro study examined the apoptotic activity of this compound (as an I1-IR partial agonist) on the K562 cancer cell line, which expresses Nischarin, identified as a strong I1-IR candidate. researchgate.net
| Treatment | Concentration | Effect on Cell Cycle Progression (e.g., Sub-G1 peak indicating apoptosis) |
| This compound | Various concentrations | Induced cell cycle phase arrest and subsequent apoptosis in a concentration and time-dependent manner. researchgate.net |
| Moxonidine (B1115) (I1-IR moderate agonist) | Various concentrations | Induced cell cycle phase arrest and subsequent apoptosis. researchgate.net |
| Rilmenidine (B1679337) (I1-IR potent agonist) | Various concentrations | Induced cell cycle phase arrest and subsequent apoptosis. researchgate.net |
This research suggests a potential role for this compound in inducing apoptosis in certain cancer cells, highlighting a possible novel therapeutic application that warrants further investigation in relevant preclinical cancer models. researchgate.net
Translational Research Implications for Therapeutic Development (Preclinical Focus)
The translational research implications of this compound's preclinical findings are significant, particularly in guiding future therapeutic development efforts at the preclinical stage. Translational research aims to bridge the gap between basic scientific discoveries and their application in a clinical setting. nih.govsynexagroup.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netgoogle.comnih.govresearchgate.net In the context of this compound, this involves carefully evaluating preclinical data to determine its potential for treating specific conditions and identifying the most promising avenues for further investigation.
Key preclinical translational considerations for this compound include:
Identifying relevant disease indications: Based on its activity at imidazoline and alpha2-adrenergic receptors, and potential novel targets, preclinical studies should focus on diseases where modulation of these systems is therapeutically relevant, such as cardiovascular disorders, neurological conditions, or potentially certain cancers, as suggested by in vitro findings. scispace.comresearchgate.netresearchgate.neteuropa.eunih.govunipd.italmazovcentre.rubioscientifica.com
Establishing preclinical efficacy in robust models: Demonstrating consistent and meaningful efficacy in well-validated preclinical models that mimic human disease is crucial for translational success. pharmafeatures.comnih.govatuka.comnih.govfrontiersin.org The cognitive effects observed in rat models, for instance, suggest potential in neurological or psychiatric disorders affecting cognition. scispace.comresearchgate.net
Understanding mechanistic links to disease pathology: Translational research requires a clear understanding of how this compound's molecular interactions translate into therapeutic effects at the physiological and pathological levels in disease models. nihr.ac.ukfrontiersin.orgnih.goved.ac.uk
Assessing preclinical safety and pharmacokinetic profiles: While outside the strict scope of this article's detailed content, it is important to note that comprehensive preclinical safety and pharmacokinetic data are essential components of translational research to assess the feasibility of advancing a compound to clinical studies.
Identifying potential biomarkers: Preclinical studies can help identify biomarkers that can be used to assess target engagement, therapeutic response, or potential off-target effects in future studies. nih.gov
Translational research involving this compound at the preclinical stage should prioritize rigorous study design, the use of appropriate and well-characterized models, and the generation of high-quality, reproducible data to inform decisions about its potential progression towards clinical investigation. nih.govresearchgate.net
Q & A
Q. What experimental protocols are recommended for assessing Efaroxane’s mechanism of action in preclinical models?
Methodological Answer:
- Step 1: Define the research objective using the PICOT framework (Population: cell/animal model; Intervention: this compound dosage; Comparison: control/placebo; Outcome: molecular targets; Time: study duration) .
- Step 2: Use dose-response studies to establish efficacy thresholds, ensuring replication across ≥3 independent trials to minimize variability .
- Step 3: Validate findings with orthogonal assays (e.g., Western blot for protein expression, ELISA for metabolite quantification) to confirm specificity .
- Data Example:
| Parameter | Control Group | This compound-Treated (10 µM) | p-value |
|---|---|---|---|
| Target Protein X | 1.0 ± 0.2 | 0.4 ± 0.1 | <0.001 |
| Metabolite Y (nM) | 50 ± 5 | 120 ± 15 | <0.01 |
Q. How should researchers design studies to address potential biases in this compound’s pharmacokinetic profiling?
Methodological Answer:
- Step 1: Apply blinding and randomization during animal分组 to reduce selection bias .
- Step 2: Use LC-MS/MS for plasma concentration measurements, including internal standards (e.g., deuterated analogs) to control for matrix effects .
- Step 3: Conduct power analysis a priori to determine sample size, ensuring statistical significance (α=0.05, power=80%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s off-target effects across published studies?
Methodological Answer:
- Step 1: Perform a systematic literature review using PRISMA guidelines to identify methodological disparities (e.g., cell lines, assay conditions) .
- Step 2: Replicate key experiments under standardized conditions (e.g., pH, temperature, solvent controls) to isolate variables .
- Step 3: Apply meta-analysis to quantify heterogeneity (I² statistic) and assess publication bias via funnel plots .
Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent toxicity in longitudinal studies?
Methodological Answer:
- Step 1: Use mixed-effects models to account for intra-subject variability in repeated-measures designs .
- Step 2: Apply Bayesian inference to estimate toxicity thresholds when data is sparse or noisy .
- Step 3: Report uncertainty intervals (95% CrI for Bayesian; 95% CI for frequentist) and effect sizes (Cohen’s d) to contextualize clinical relevance .
Q. How can in vitro assays for this compound’s metabolite profiling be optimized to minimize cross-reactivity?
Methodological Answer:
- Step 1: Conduct assay robustness testing by varying incubation times, temperatures, and co-factors to identify optimal conditions .
- Step 2: Use high-resolution mass spectrometry (HRMS) coupled with isotopic labeling to distinguish metabolites from background noise .
- Step 3: Validate results with knockout models (e.g., CRISPR-Cas9) to confirm metabolite specificity .
Data Presentation Guidelines
- Tables: Number tables consecutively (I, II, III), include footnotes for abbreviations, and align decimals vertically .
- Figures: Use error bars (SD or SEM) in dose-response curves and specify statistical tests in captions .
- Ethics: Document animal welfare protocols (e.g., ARRIVE guidelines) and IRB approval codes for human-derived samples .
Key Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
